

An In-depth Technical Guide on the Solubility and Stability of Tetraethyl Methylenediphosphonate

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Compound of Interest

Compound Name: *Tetraethyl
methylenediphosphonate*

Cat. No.: B042493

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known physicochemical properties of **Tetraethyl methylenediphosphonate** (TEMDP). However, specific quantitative data on its solubility and stability is not readily available in the public domain literature searched. Therefore, the data tables presented herein are structured for illustrative purposes to guide future experimental work. The experimental protocols described are generalized standard methods for compounds of this class.

Introduction

Tetraethyl methylenediphosphonate (TEMDP), CAS No. 1660-94-2, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various compounds, including potent anti-inflammatory agents and bisphosphonate derivatives with applications in treating anticancer and antischistosomal activity[1]. As a precursor to pharmacologically active molecules, a thorough understanding of its solubility and stability is paramount for formulation development, reaction optimization, and ensuring its quality and efficacy.

This technical guide summarizes the available physicochemical data for TEMDP, provides standardized protocols for its solubility and stability assessment, and illustrates relevant

chemical pathways and experimental workflows.

Table 1: Physicochemical Properties of **Tetraethyl Methylenediphosphonate** (TEMDP)

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₂ O ₆ P ₂	[1]
Molecular Weight	288.21 g/mol	[1][2]
Appearance	Clear yellow to yellow-brown liquid	[1][3]
Density	1.16 g/mL at 25 °C	[1][2]
Boiling Point	171-174 °C at 11 mmHg	[1][2]
Refractive Index	n _{20/D} 1.442	[1][2][3]
Flash Point	>110 °C (>230 °F)	[1][2]
Storage Temperature	Room Temperature, under inert atmosphere	[1][3]

Solubility Profile

The solubility of TEMDP is a critical factor for its use in both aqueous and organic media for synthesis and formulation. While precise quantitative data is scarce, qualitative descriptions are available.

Qualitative Summary:

- Water: Slightly miscible[1][3][4].
- Organic Solvents: Sparingly soluble in Chloroform and slightly soluble in Methanol[1][5]. The related compound, tetramethyl methylenediphosphonate, is noted to be soluble in polar organic solvents[6].

Table 2: Illustrative Solubility Data Table for TEMDP (Note: The following table is a template. Quantitative values are placeholders and should be determined experimentally.)

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	25	[Data not available in searched literature]
Methanol	25	[Data not available in searched literature]
Ethanol	25	[Data not available in searched literature]
Chloroform	25	[Data not available in searched literature]
Dichloromethane	25	[Data not available in searched literature]
Acetone	25	[Data not available in searched literature]
Toluene	25	[Data not available in searched literature]
Phosphate Buffer (pH 7.4)	25	[Data not available in searched literature]

Experimental Protocol: Solubility Determination by Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of TEMDP in various solvents, a common method for phosphonate compounds[7][8].

Objective: To determine the saturation solubility of TEMDP in a specified solvent at a controlled temperature.

Materials:

- **Tetraethyl methylenediphosphonate** (≥97% purity)
- Selected solvents (analytical grade)

- Thermostatically controlled orbital shaker
- Analytical balance
- Centrifuge
- HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** Add an excess amount of TEMDP to a sealed glass vial containing a known volume of the test solvent. The excess solid ensures that saturation is achieved.
- **Equilibration:** Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 μm syringe filter into a clean vial to remove all suspended particles.
- **Quantification:** Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of TEMDP in the diluted sample using a pre-validated chromatographic method (HPLC or GC).
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as g/100 mL or mg/mL.

1. Sample Preparation & Equilibration

Add excess TEMDP to solvent in vial

Seal vial and place in shaker

Agitate at constant temperature (24-48h)

Let stand to allow solids to settle

2. Analysis

Withdraw and filter supernatant

Dilute sample accurately

Quantify concentration via HPLC/GC

3. Result

Calculate Solubility

1. Experiment Setup

Prepare TEMDP stock solution

Spike into pre-warmed pH buffers

Incubate vials at constant temperature

2. Sampling & Analysis

Withdraw aliquots at set time points

Analyze remaining TEMDP by HPLC

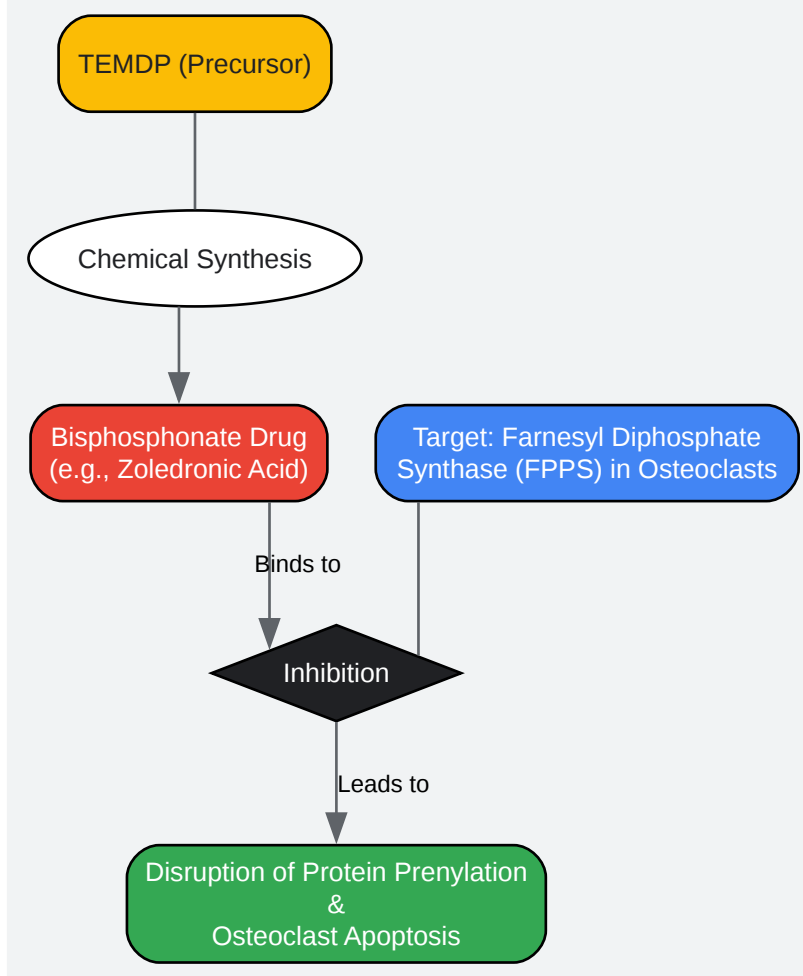
3. Data Processing

Plot $\ln[\text{TEMDP}]$ vs. Time

Calculate Rate Constant (k) from slope

Calculate Half-Life ($t_{1/2}$)

Mechanism of Action for TEMDP-Derived Drugs



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